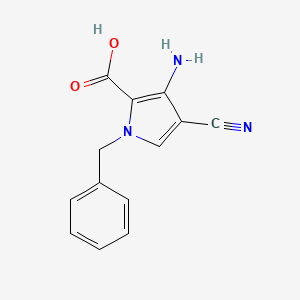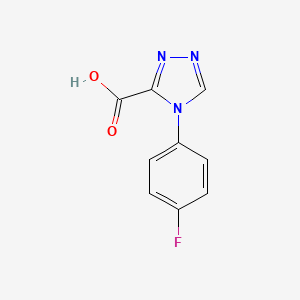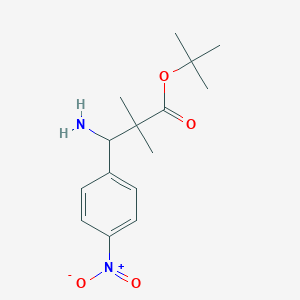
3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethyl group, and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the compound can undergo addition reactions with electrophiles such as halogens, hydrogen halides, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and hydrogen bromide are used. Reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Addition Products: Halogenated alkanes and alkenes are common products.
Oxidation and Reduction Products: Various alcohols, ketones, and alkanes can be formed.
Scientific Research Applications
3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of drug candidates, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and addition reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylpent-1-ene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Chloromethyl)-5,5,5-trifluoro-2-methylpent-1-ene: Similar structure but with a different position of the methyl group, leading to variations in reactivity and applications.
3-(Bromomethyl)-5,5,5-trifluoro-3-methylpent-1-ene: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
The presence of both a chloromethyl group and a trifluoromethyl group in 3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene makes it unique. The trifluoromethyl group imparts high electronegativity and lipophilicity, while the chloromethyl group provides a reactive site for nucleophilic substitution. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H10ClF3 |
|---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
3-(chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene |
InChI |
InChI=1S/C7H10ClF3/c1-3-6(2,5-8)4-7(9,10)11/h3H,1,4-5H2,2H3 |
InChI Key |
UXOGLPMQVKSGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


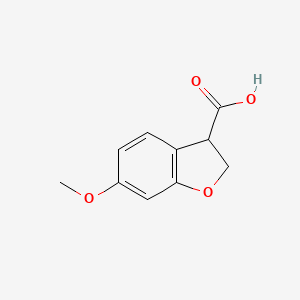
![Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B15256211.png)
![1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol](/img/structure/B15256213.png)


![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine](/img/structure/B15256239.png)
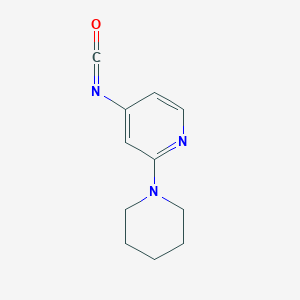
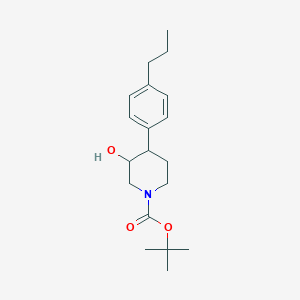
![Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-](/img/structure/B15256264.png)
